An In-Depth Technical Guide to 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride: A Novel Modulator of Mitochondrial Metabolism
An In-Depth Technical Guide to 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride: A Novel Modulator of Mitochondrial Metabolism
This technical guide provides a comprehensive overview of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride, a compound of significant interest in contemporary biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, mechanism of action, and potential therapeutic applications.
Introduction: A Tale of Two Mechanisms
2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride, also known as N-propargylglycine hydrochloride, has emerged from the realm of chemical curiosities to become a focal point of intensive research. Initial commercial descriptions alluded to its potential as a broad-spectrum antimicrobial agent, purportedly acting through the inhibition of ATP synthesis.[1] However, a deeper dive into the scientific literature reveals a more nuanced and arguably more compelling story. The preponderance of peer-reviewed evidence points towards its role as a potent and irreversible inhibitor of proline dehydrogenase (PRODH), a critical enzyme in mitochondrial metabolism.[2][3] This guide will dissect both putative mechanisms, with a primary focus on the well-documented activity as a PRODH inhibitor, while also addressing the initial antimicrobial claims.
Physicochemical Properties: A Foundation for Research
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. While comprehensive experimental data for the hydrochloride salt is not extensively published, the properties of the free base, N-propargylglycine, provide a solid foundation.
| Property | Value | Source |
| Chemical Formula | C₅H₈ClNO₂ | [4] |
| Molecular Weight | 149.58 g/mol | [4] |
| CAS Number | 104501-33-9 | [4] |
| Melting Point (free base) | 238-240 °C (decomposes) | [] |
| Appearance | White to off-white powder | Inferred from supplier data |
| Solubility | Expected to have good aqueous solubility as a hydrochloride salt | [6] |
Note: The hydrochloride salt form is expected to enhance the aqueous solubility and stability of the parent compound, N-propargylglycine.
Synthesis and Characterization: From Precursors to the Final Product
The synthesis of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride can be approached through established methods of amino acid chemistry. A key strategy involves the zinc-mediated addition of a propargyl halide to a protected glycine derivative.
Synthetic Pathway Overview
A plausible synthetic route, adapted from patented methodologies for related compounds, is outlined below.[2] This multi-step process begins with a protected glycine ester, which is then reacted with a propargyl halide in the presence of zinc dust. The resulting N-propargylglycine ester is then deprotected and hydrolyzed to yield the free amino acid, which is subsequently converted to its hydrochloride salt.
Caption: A potential synthetic pathway for 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of N-Boc-propargylglycine methyl ester
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To a stirred suspension of zinc dust in a suitable aprotic solvent (e.g., tetrahydrofuran), add a solution of methyl N-Boc-2-acetoxyglycine.
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Slowly add propargyl bromide to the reaction mixture.
-
Maintain the reaction at a controlled temperature and monitor for completion by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-propargylglycine methyl ester.
Step 2: Hydrolysis and Deprotection
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Dissolve the N-Boc-propargylglycine methyl ester in a mixture of a suitable solvent (e.g., dioxane) and aqueous hydrochloric acid.
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Heat the reaction mixture at reflux and monitor for the disappearance of the starting material by TLC.
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After completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude N-propargylglycine.
Step 3: Formation of the Hydrochloride Salt
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Dissolve the crude N-propargylglycine in a minimal amount of water.
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Add a stoichiometric amount of concentrated hydrochloric acid.
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Lyophilize the solution to obtain 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride as a solid.
Spectroscopic Characterization
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¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show characteristic peaks for the acetylenic proton (a triplet), the methylene group adjacent to the alkyne (a doublet), the methylene group of the glycine backbone (a singlet), and the amine proton. The spectrum of poly(N-propargyl-glycine) provides a reference for the expected chemical shifts of the propargyl and glycine protons.[7]
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¹³C NMR: The carbon NMR spectrum should display distinct signals for the two acetylenic carbons, the two methylene carbons, and the carbonyl carbon of the carboxylic acid.
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IR Spectroscopy: The infrared spectrum is anticipated to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine hydrochloride, the C≡C stretch of the alkyne, and the C=O stretch of the carboxylic acid.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the free base (N-propargylglycine) and characteristic fragmentation patterns.
Mechanism of Action: A Focus on Proline Dehydrogenase Inhibition
The primary and most well-documented biological activity of 2-[(Prop-2-yn-1-yl)amino]acetic acid (N-propargylglycine) is its role as a suicide inhibitor of proline dehydrogenase (PRODH).[2][3] PRODH is a mitochondrial inner membrane flavoenzyme that catalyzes the first and rate-limiting step in proline catabolism.
The Role of PRODH in Cellular Metabolism
PRODH is a critical enzyme for cancer cell survival under metabolic stress and is considered a potential target for cancer drug development.[3] It is also involved in neurotransmission and cellular redox balance.
Suicide Inhibition of PRODH
N-propargylglycine acts as a mechanism-based inactivator of PRODH.[3] The enzyme recognizes the glycine portion of the molecule, drawing the propargyl group into the active site. The flavin cofactor of PRODH then oxidizes the propargylamine, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing irreversible inactivation.[8] This inactivation leads to the degradation of the PRODH protein.[2]
Caption: Mechanism of PRODH inhibition by N-propargylglycine.
Induction of the Mitochondrial Unfolded Protein Response (UPRmt)
A unique consequence of PRODH inhibition by N-propargylglycine is the induction of the mitochondrial unfolded protein response (UPRmt).[2][3] This is a cellular stress response that aims to restore mitochondrial homeostasis. The degradation of the inactivated PRODH protein triggers the upregulation of mitochondrial chaperones, such as HSP-60 and GRP-75, and proteases like YME1L1.[2][9] This enhancement of mitochondrial quality control is believed to have neuroprotective effects.[9]
Potential Therapeutic Applications: Beyond the Benchtop
The unique mechanism of action of N-propargylglycine opens up several promising avenues for therapeutic development.
Oncology
Given the reliance of certain cancer cells on proline metabolism for survival, PRODH inhibition presents a viable anticancer strategy.[3] N-propargylglycine has demonstrated antitumor activity in preclinical models.[2]
Neurodegenerative Diseases
The induction of the UPRmt and the resulting enhancement of mitochondrial proteostasis suggest that N-propargylglycine could be repurposed as a therapeutic for neurodegenerative disorders such as Huntington's and Parkinson's disease, which are characterized by mitochondrial dysfunction and proteotoxicity.[9]
The Antimicrobial Question
While some commercial sources suggest broad-spectrum antimicrobial activity via ATP synthase inhibition, this claim is not well-supported by the available peer-reviewed literature.[1] The primary focus of academic research has been on its effects on PRODH. Further investigation is required to validate or refute the antimicrobial claims and to elucidate the purported mechanism of action.
Safety and Toxicology: A Preliminary Assessment
Preclinical studies with N-propargylglycine have reported "excellent host tolerance" with no detectable impairment in mouse health at therapeutic doses.[3] However, comprehensive toxicology studies on the hydrochloride salt are not yet publicly available. As with any research chemical, appropriate safety precautions should be taken. The GHS hazard statements for the compound include warnings for skin and eye irritation and potential respiratory irritation.
Conclusion and Future Directions
2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride is a fascinating molecule with a well-documented and compelling mechanism of action as a suicide inhibitor of proline dehydrogenase. Its ability to induce the mitochondrial unfolded protein response opens up exciting possibilities for its therapeutic application in oncology and neurodegenerative diseases. While the initial claims of broad-spectrum antimicrobial activity require further validation, the existing body of research firmly establishes this compound as a valuable tool for probing mitochondrial metabolism and a promising lead for drug development.
Future research should focus on obtaining a comprehensive physicochemical and toxicological profile of the hydrochloride salt, as well as conducting further preclinical studies to explore its full therapeutic potential.
References
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ResearchGate. 1 H NMR spectrum of poly(N-propargyl-glycine) prepared from NHC.... Available at: [Link]
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Scott, G. K., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids, 53(12), 1927–1939. Available at: [Link]
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Benz, C. C., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. PubMed, 34089390. Available at: [Link]
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Tanner, J. J., et al. (2024). Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-propargylglycine. Biochemistry. Available at: [Link]
- Google Patents. WO1995028385A1 - Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent.
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PubChem. DL-Propargylglycine. Available at: [Link]
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D-Propargylglycine Hydrochloride: A Versatile Amino Acid Building Block for Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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